2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride
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Overview
Description
2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2ClF5O2S and a molecular weight of 280.60 g/mol . This compound is characterized by the presence of both fluorine and chlorine atoms, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of 2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as chloroform or methanol and may require an inert atmosphere to prevent moisture sensitivity . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions depending on the reagents used.
Common Reagents and Conditions: Typical reagents include nucleophiles such as amines or alcohols, and the reactions are often carried out under anhydrous conditions to prevent hydrolysis.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide derivative.
Scientific Research Applications
2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride has several scientific research applications:
Biology and Medicine: This compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various synthetic pathways to form sulfonamide, sulfonate, and other derivatives .
Comparison with Similar Compounds
2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but lacks the additional fluorine atoms at the 2 and 4 positions.
2,4-Difluorobenzenesulfonyl chloride: Lacks the trifluoromethyl group, making it less reactive in certain conditions.
The presence of both difluoro and trifluoromethyl groups in this compound enhances its reactivity and makes it a unique reagent in synthetic chemistry.
Properties
CAS No. |
1349715-88-3 |
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Molecular Formula |
C7H2ClF5O2S |
Molecular Weight |
280.60 g/mol |
IUPAC Name |
2,4-difluoro-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H2ClF5O2S/c8-16(14,15)4-2-1-3(9)5(6(4)10)7(11,12)13/h1-2H |
InChI Key |
HTSQOQFIYXNWGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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